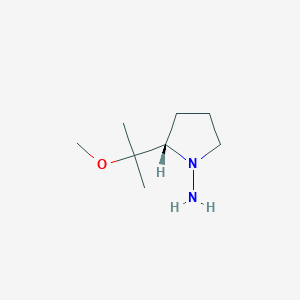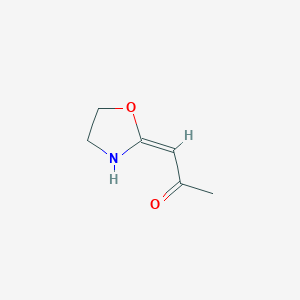
2-Propanone, 1-(2-oxazolidinylidene)-, (E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(Acetylmethylene)oxazolidine is an organic compound characterized by the presence of an oxazolidine ring substituted with an acetylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(Acetylmethylene)oxazolidine typically involves the reaction of oxazolidine with an acetylmethylene precursor. One common method is the condensation reaction between oxazolidine and acetylacetone under acidic or basic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (E)-2-(Acetylmethylene)oxazolidine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (E)-2-(Acetylmethylene)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the acetylmethylene group to an ethyl group.
Substitution: The acetylmethylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxazolidinone derivatives.
Reduction: Ethyl-substituted oxazolidine.
Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-2-(Acetylmethylene)oxazolidine has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of (E)-2-(Acetylmethylene)oxazolidine involves its interaction with specific molecular targets. The acetylmethylene group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The oxazolidine ring may also contribute to the compound’s stability and binding affinity.
Comparación Con Compuestos Similares
(E)-2-(Acetylmethylene)oxazolidine can be compared with other similar compounds, such as:
(Z)-2-(Acetylmethylene)oxazolidine: The geometric isomer with different spatial arrangement of the acetylmethylene group.
2-(Acetylmethylene)thiazolidine: A thiazolidine analog with a sulfur atom in place of the oxygen atom in the ring.
2-(Acetylmethylene)pyrrolidine: A pyrrolidine analog with a five-membered ring structure.
Uniqueness: (E)-2-(Acetylmethylene)oxazolidine is unique due to its specific geometric configuration and the presence of both an oxazolidine ring and an acetylmethylene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
121373-71-5 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
(1E)-1-(1,3-oxazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
Clave InChI |
XNLGAAHYXCUCSF-GQCTYLIASA-N |
SMILES |
CC(=O)C=C1NCCO1 |
SMILES isomérico |
CC(=O)/C=C/1\NCCO1 |
SMILES canónico |
CC(=O)C=C1NCCO1 |
Sinónimos |
2-Propanone, 1-(2-oxazolidinylidene)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)
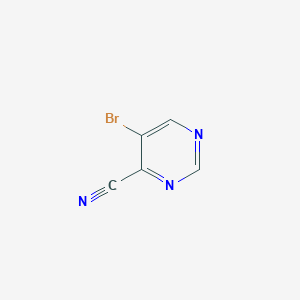
![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)
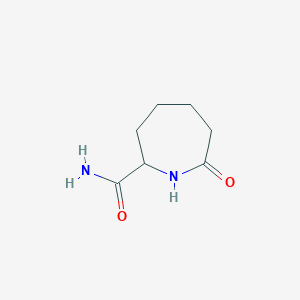
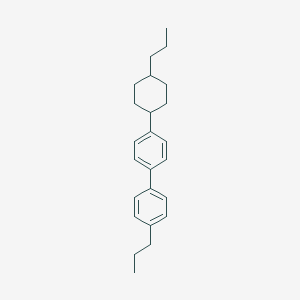
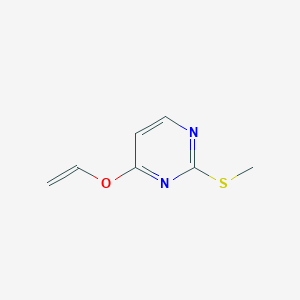
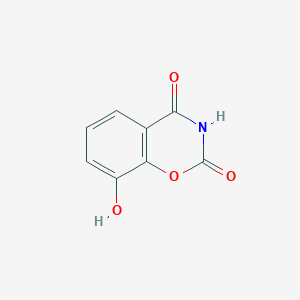
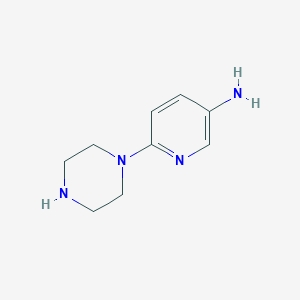

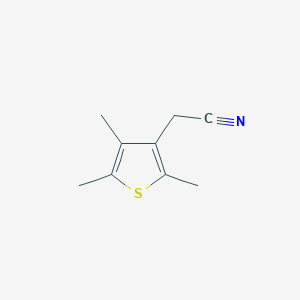
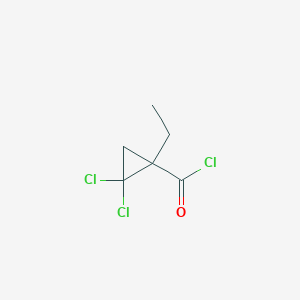
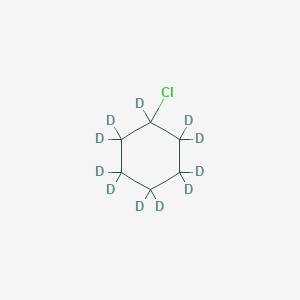
![3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B37954.png)
